molecular formula C21H24BrN3O2S B2701694 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide CAS No. 864976-25-0

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide

Cat. No. B2701694
CAS RN: 864976-25-0
M. Wt: 462.41
InChI Key: XTYYVXDWEWPZTP-LNVKXUELSA-N
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Description

The compound is a benzothiazole derivative, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has a bromine atom, a methoxyethyl group, and a diethylaminobenzamide group attached to it .


Chemical Reactions Analysis

Benzothiazoles can undergo various reactions such as alkylation, acylation, halogenation, nitration, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, benzothiazoles are stable compounds. They are aromatic and can participate in pi-pi stacking interactions .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds were characterized for their spectroscopic, photophysical, and photochemical properties, indicating significant potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agents

Narayana et al. (2004) synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, showcasing potential as antifungal agents. These compounds were characterized using IR, (1)H-NMR, and mass spectral data, and were screened for their antifungal activity (Narayana et al., 2004).

Anti-Infective Drug Derivatives

Hemphill, Müller, and Müller (2012) discussed thiazolides, including nitazoxanide and its derivatives, as a novel class of anti-infective drugs. These compounds have shown broad-spectrum activity against various pathogens, including helminths, protozoa, bacteria, and viruses, offering insights into their mechanisms of action and potential therapeutic applications (Hemphill, Müller, & Müller, 2012).

Fluorescent Sensors

Suman et al. (2019) designed and synthesized benzimidazole/benzothiazole-based azomethines as fluorescent sensors for Al3+ and Zn2+. Their study explored the solvatochromic behavior, fluorescence properties, and sensitivity towards metal ions, demonstrating the compounds' utility in detecting Al3+ and Zn2+ through significant spectral changes upon coordination (Suman et al., 2019).

Anticonvulsant Agents

Ugale et al. (2012) synthesized a series of quinazolino-benzothiazoles evaluated for anticonvulsant activity. Their research found that certain derivatives exhibited significant activity against seizures in experimental models, suggesting the potential of these fused pharmacophores as anticonvulsant agents (Ugale et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzothiazoles act as kinase inhibitors, while others have antimicrobial or anticancer activities .

Safety and Hazards

The safety and hazards would depend on the specific compound. Some benzothiazoles can be toxic or hazardous, so appropriate safety precautions should be taken when handling them .

Future Directions

Benzothiazoles are an active area of research in medicinal chemistry due to their wide range of biological activities. Future research could involve synthesizing new benzothiazole derivatives and testing their biological activities .

properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S/c1-4-24(5-2)17-9-6-15(7-10-17)20(26)23-21-25(12-13-27-3)18-11-8-16(22)14-19(18)28-21/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYYVXDWEWPZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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